molecular formula C33H31N3O5 B12494450 Methyl 3-({[4-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-({[4-(benzyloxy)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12494450
M. Wt: 549.6 g/mol
InChI Key: FOTDVBDHIKLVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-benzoylpiperazin-1-yl)-3-[4-(benzyloxy)benzamido]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a piperazine ring, benzoyl group, and benzyloxybenzamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-benzoylpiperazin-1-yl)-3-[4-(benzyloxy)benzamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and anhydrous aluminum chloride as the catalyst.

    Formation of the Benzyloxybenzamido Moiety: This step involves the reaction of 4-benzyloxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the piperazine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-benzoylpiperazin-1-yl)-3-[4-(benzyloxy)benzamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce the benzoyl group to a benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-(4-benzoylpiperazin-1-yl)-3-[4-(benzyloxy)benzamido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antipsychotic and antidepressant agents.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and its ability to cross the blood-brain barrier.

    Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 4-(4-benzoylpiperazin-1-yl)-3-[4-(benzyloxy)benzamido]benzoate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved can vary depending on the specific application and target receptor.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate
  • Methyl 4-(1H-imidazol-1-yl)benzoate
  • Methyl 4-(4-(pyridin-4-yl)benzamido)benzoate

Uniqueness

Methyl 4-(4-benzoylpiperazin-1-yl)-3-[4-(benzyloxy)benzamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C33H31N3O5

Molecular Weight

549.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-phenylmethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C33H31N3O5/c1-40-33(39)27-14-17-30(35-18-20-36(21-19-35)32(38)26-10-6-3-7-11-26)29(22-27)34-31(37)25-12-15-28(16-13-25)41-23-24-8-4-2-5-9-24/h2-17,22H,18-21,23H2,1H3,(H,34,37)

InChI Key

FOTDVBDHIKLVMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.